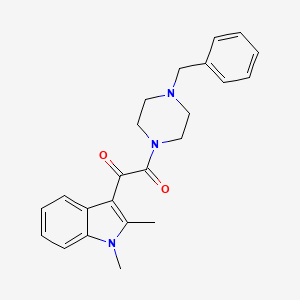
1-(4-benzylpiperazin-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-benzylpiperazin-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C23H25N3O2 and its molecular weight is 375.472. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(4-benzylpiperazin-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione is a synthetic derivative that combines a piperazine moiety with an indole structure. This combination has generated interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the synthesis, biological activities, and potential therapeutic applications of this compound based on diverse research findings.
Synthesis
The synthesis of the compound typically involves the condensation of 4-benzylpiperazine with 1,2-dimethylindole derivatives. The reaction conditions often include the use of solvents such as THF and catalysts like triethylamine to facilitate the formation of the desired product. The final product is usually characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Antitumor Activity
Recent studies have indicated that derivatives of piperazine exhibit significant antitumor properties. For example, compounds similar to This compound have been evaluated for their ability to inhibit cancer cell proliferation. In vitro assays demonstrated that these compounds can induce apoptosis in various cancer cell lines, suggesting a mechanism involving cell cycle arrest and programmed cell death .
Antimicrobial Properties
The compound has also been assessed for its antimicrobial activity. Research indicates that piperazine derivatives can inhibit the growth of both gram-positive and gram-negative bacteria. A study reported that certain structural modifications in piperazine enhance its efficacy against resistant bacterial strains . The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of critical metabolic pathways.
Acetylcholinesterase Inhibition
Another significant area of research focuses on the compound's potential as an acetylcholinesterase inhibitor (AChEI). AChEIs are crucial in treating neurodegenerative diseases such as Alzheimer's disease. Virtual screening studies have suggested that piperazine derivatives can effectively bind to the active site of acetylcholinesterase, thereby increasing acetylcholine levels in synaptic clefts . This pharmacological action supports cognitive functions and may provide therapeutic benefits in neurodegenerative conditions.
Case Studies
Case Study 1: Antitumor Activity Evaluation
In a study published in 2018, researchers synthesized a series of piperazine derivatives, including This compound , and tested their cytotoxic effects on human cancer cell lines. Results showed a dose-dependent inhibition of cell viability with IC50 values ranging from 10 to 30 µM across different cell lines .
Case Study 2: Antimicrobial Efficacy
A comparative analysis conducted in 2019 evaluated the antimicrobial properties of various piperazine compounds against Staphylococcus aureus and Escherichia coli. The compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 25 µg/mL against S. aureus, indicating promising antibacterial activity .
特性
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-(1,2-dimethylindol-3-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-17-21(19-10-6-7-11-20(19)24(17)2)22(27)23(28)26-14-12-25(13-15-26)16-18-8-4-3-5-9-18/h3-11H,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKXLMBXVSPZQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














